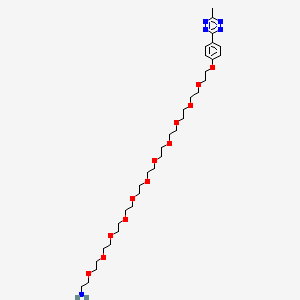![molecular formula C6H8O4 B13724802 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be a potential method to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating them. This interaction can affect various molecular pathways, leading to changes in cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and as a chiral building block.
Cyclohexene oxide: Used in the production of epoxy resins and as a reagent in organic synthesis.
Uniqueness: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific bicyclic structure and the presence of both an oxygen bridge and a carboxylic acid group. This combination of features makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2,5-dioxabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-6(8)3-4-5(3)10-2-1-9-4/h3-5H,1-2H2,(H,7,8) |
InChI-Schlüssel |
GVCULNSDAKKDQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C(C2O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)



![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)


![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)



![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)


